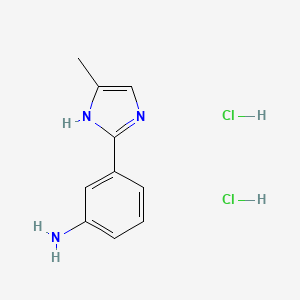

3-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride

説明

特性

IUPAC Name |

3-(5-methyl-1H-imidazol-2-yl)aniline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.2ClH/c1-7-6-12-10(13-7)8-3-2-4-9(11)5-8;;/h2-6H,11H2,1H3,(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQDHAZNXVVQBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C2=CC(=CC=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride typically involves the reaction of 5-methyl-1H-imidazole with aniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The resulting product is then purified and converted into its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its desired form.

化学反応の分析

Types of Reactions

3-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted imidazole compounds.

科学的研究の応用

3-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 3-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Structural and Functional Analogues

4-[(5-Methyl-1H-Benzimidazol-2-yl)Methyl]Aniline Dihydrochloride

- Structure : Para-substituted aniline with a 5-methylbenzimidazole group linked via a methylene (-CH2-) bridge.

- Key Differences :

- The benzimidazole ring (fused benzene and imidazole) increases aromaticity and planarity compared to the standalone imidazole in the target compound.

- The methylene spacer may reduce steric hindrance and alter electronic interactions with biological targets.

- Applications : Likely used in antiparasitic or anticancer drug development, given benzimidazole’s prevalence in such therapeutics .

4-(4,5-Dihydro-1H-Imidazol-2-yl)Aniline Hydrochloride

- Structure : Para-substituted aniline with a partially saturated dihydroimidazole (imidazoline) ring.

- Monohydrochloride salt form may reduce aqueous solubility compared to the dihydrochloride target compound.

- Applications : Used as a synthetic intermediate for ligands in coordination chemistry or prodrugs requiring amine functionalization .

3-(4,5-Dihydro-1H-Imidazol-2-yl)Aniline Monohydrochloride

- Structure : Meta-substituted analog of the above dihydroimidazole derivative.

- Key Differences: Positional isomerism (meta vs. para) affects molecular polarity and interaction with chiral environments. Monohydrochloride salt may limit solubility compared to the dihydrochloride form of the target compound.

- Applications: Potential use in asymmetric catalysis or as a precursor for meta-substituted bioactive molecules .

o-Phenylenediamine Dihydrochloride

- Structure : Ortho-substituted aniline derivative with two amine groups.

- Multiple amine groups increase crosslinking propensity, making it suitable for polymer synthesis rather than drug design.

- Applications : Primarily utilized in dye manufacturing and polymer chemistry .

Comparative Analysis Table

| Compound Name | Substituent Position | Ring System | Salt Form | Molecular Weight | Key Applications |

|---|---|---|---|---|---|

| 3-(5-Methyl-1H-imidazol-2-yl)aniline dihydrochloride | Meta | Imidazole | Dihydrochloride | ~310* | Drug intermediates, ligands |

| 4-[(5-Methyl-1H-benzimidazol-2-yl)methyl]aniline dihydrochloride | Para | Benzimidazole (+CH2) | Dihydrochloride | 310.222 | Antiparasitic agents |

| 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride | Para | Dihydroimidazole | Monohydrochloride | 197.66 | Coordination chemistry |

| 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline monohydrochloride | Meta | Dihydroimidazole | Monohydrochloride | 197.665 | Asymmetric synthesis |

| o-Phenylenediamine dihydrochloride | Ortho | Benzene (no heterocycle) | Dihydrochloride | 181.06 | Polymer chemistry, dyes |

*Molecular weight estimated based on analog data .

Research Findings and Implications

- Solubility and Stability: The dihydrochloride form of the target compound enhances solubility, critical for in vitro bioactivity assays, whereas monohydrochloride analogs (e.g., –7) may require co-solvents for dissolution .

- Synthetic Utility : The meta-substitution pattern in the target compound offers regioselectivity advantages in electrophilic aromatic substitution reactions, contrasting with para-substituted analogs like .

生物活性

3-(5-Methyl-1H-imidazol-2-yl)aniline dihydrochloride is a compound of increasing interest in biological research due to its diverse biological activities, including antimicrobial and cytotoxic properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 246.14 g/mol. Its structure features an imidazole ring substituted with a methyl group and an aniline moiety, which contributes to its solubility and reactivity in biological systems .

Antimicrobial Activity

Research indicates that 3-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0048 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| C. albicans | 0.039 mg/mL |

These findings suggest that the compound may be a viable candidate for the development of new antimicrobial agents .

Cytotoxic Properties

In addition to its antimicrobial activity, studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it has been noted to inhibit cell proliferation in human cancer cells, potentially through apoptosis induction .

The biological activity of 3-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride is attributed to its ability to interact with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways.

- Enzyme Inhibition : It has been observed to inhibit key enzymes involved in metabolic pathways, which may contribute to its cytotoxic effects.

- Receptor Interaction : The compound may act as a ligand for certain receptors, altering their signaling pathways and leading to therapeutic effects .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several imidazole derivatives, including 3-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride. The results indicated that this compound significantly inhibited the growth of tested bacterial strains compared to control groups, highlighting its potential for use in clinical settings .

Cytotoxicity Assessment

Another investigation focused on the cytotoxic potential of the compound against various cancer cell lines. The study reported that treatment with 3-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride resulted in reduced cell viability and increased rates of apoptosis in targeted cells, suggesting its potential as an anticancer agent .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。